molecular formula C16H27NO B104863 1-Hexanamine, 6-(4-phenylbutoxy)- CAS No. 97664-58-9

1-Hexanamine, 6-(4-phenylbutoxy)-

Número de catálogo: B104863
Número CAS: 97664-58-9
Peso molecular: 249.39 g/mol
Clave InChI: GNSOSZKMHANCMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Hexanamine, 6-(4-phenylbutoxy)-, also known as 1-Hexanamine, 6-(4-phenylbutoxy)-, is a useful research compound. Its molecular formula is C16H27NO and its molecular weight is 249.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Hexanamine, 6-(4-phenylbutoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexanamine, 6-(4-phenylbutoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Hexanamine, 6-(4-phenylbutoxy)-, also known by its IUPAC name 6-(4-phenylbutoxy)hexan-1-amine, is a compound with a molecular formula of C16_{16}H27_{27}NO and a molecular weight of 249.39 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C16_{16}H27_{27}NO
Molecular Weight 249.39 g/mol
CAS Number 97664-58-9
Purity ≥ 95%

1-Hexanamine, 6-(4-phenylbutoxy)- exhibits biological activity primarily through its interaction with various receptors and enzymes. It is noted for its ability to act as a selective stimulant at β2_2-adrenoreceptors, which are involved in the relaxation of bronchial smooth muscle. This property suggests potential applications in treating respiratory conditions such as asthma and chronic bronchitis .

Key Mechanisms

  • β2_2-Adrenoreceptor Agonism : The compound shows selective stimulation of β2_2-adrenoreceptors, leading to bronchodilation .
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation .

Pharmacological Effects

1-Hexanamine, 6-(4-phenylbutoxy)- has demonstrated several pharmacological effects:

  • Bronchodilation : In studies using guinea pigs, the compound has shown efficacy in relaxing tracheal tissues contracted by prostaglandin F2α (PGF2α), indicating its potential use in managing bronchoconstriction .
  • Duration of Action : The compound exhibits a prolonged duration of action when administered via inhalation or orally, making it suitable for therapeutic applications .

Toxicological Profile

While specific toxicity data for 1-Hexanamine, 6-(4-phenylbutoxy)- is limited, compounds with similar structures have been studied for their safety profiles. The presence of the amine group suggests that it may have moderate toxicity; however, further studies are necessary to establish a comprehensive safety profile.

Study on Respiratory Effects

A study conducted on the effects of β2_2-adrenoreceptor agonists in guinea pigs demonstrated that compounds similar to 1-Hexanamine, 6-(4-phenylbutoxy)- effectively reduced histamine-induced bronchoconstriction. This highlights the potential therapeutic role of this compound in treating asthma .

Synthesis and Application

Research has indicated that derivatives of 1-Hexanamine, including those with modifications to the phenyl group or the hexanamine backbone, can enhance biological activity and selectivity towards specific receptors . These modifications may lead to improved pharmacokinetic properties and efficacy.

Propiedades

IUPAC Name

6-(4-phenylbutoxy)hexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSOSZKMHANCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450166
Record name 1-Hexanamine, 6-(4-phenylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97664-58-9
Record name 1-Hexanamine, 6-(4-phenylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 46.6 g (0.15 mol) of 6-(4-phenylbutoxy)-hexyl-bromide and 27.6 g (0.15 mol) of potassium phthalimide in 400 ml of acetone is refluxed for 70 hours. After cooling, the potassium bromide precipitated is removed by suction filtering and the solvent is distilled off in vacuo. The oily residue thus obtained, consisting of crude 6-(4-phenyl-butoxy)-N-hexyl-phthalimide, is stirred into 300 ml of dichloromethane and 300 ml of 40% methylamine solution overnight. The organic phase is separated off and the aqueous phase is extracted twice more with dichloromethane. The combined organic phases are dried over sodium sulphate and evaporated down in vacuo. The oily residue is dissolved in ether, the solids precipitated are filtered off and the filtrate is evaporated to dryness. The colorless oil remaining is distilled. Bp0.2 =143°-145° C.
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
6-(4-phenyl-butoxy)-N-hexyl-phthalimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 4.02 g (11.86 mmol) N-benzyl-6-(4-phenylbutoxy)hexylamine in 40 ml EtOH is hydrogenated at room temperature and atmospheric pressure with 0.4 g 5% Pd/C. When 300 ml H2 have been absorbed, the mixture is filtered on decalite and the filtrate is concentrated to yield 2.89 g (97.9%) 6-(4-phenylbutoxy)hexylamine as an oil.
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.